REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][O:4][C:5]([C@@H:7]1[CH2:11][C:10](=[O:12])[CH2:9][C@@H:8]1[C:13]([O:15][CH3:16])=[O:14])=[O:6]>CO>[CH3:16][O:15][C:13]([CH:8]1[CH2:9][CH:10]([OH:12])[CH2:11][CH:7]1[C:5]([O:4][CH3:3])=[O:6])=[O:14] |f:0.1|
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Name
|
|
Quantity
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1.11 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
|
Quantity
|
4.88 g
|
Type
|
reactant
|
Smiles
|
COC(=O)[C@H]1[C@H](CC(C1)=O)C(=O)OC
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Name
|
|
Quantity
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300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After 1 h the reaction was quenched with 90 ml brine
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Duration
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1 h
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography (toluene/ethyl acetate 1:1) which
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1C(CC(C1)O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.73 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |